USP Relative Retention Time: Propafenone Dimer vs. All Other Specified Propafenone Impurities
Under the harmonized USP liquid chromatographic method for propafenone hydrochloride (Column: 4.6-mm × 15-cm, 5-µm L7; Mobile Phase: phosphate buffer pH 2.5 / acetonitrile gradient; UV detection: 220 nm), Propafenone Related Compound G (the dimer) exhibits a relative retention time (RRT) of 3.6, which is the second-longest of all specified impurities [1]. This RRT is clearly differentiated from the closest-eluting specified impurity, Impurity C (RRT 4.1), and from the earliest-eluting specified impurity, Related Compound B (RRT 0.8) [1]. A resolution of not less than 3.0 between propafenone and Related Compound B is a system suitability requirement; the substantial RRT gap between the dimer (3.6) and the nearest impurity ensures unambiguous peak identification and integration, reducing the risk of co-elution that could lead to false out-of-specification results [1].
| Evidence Dimension | Relative Retention Time (RRT) in USP compendial HPLC method |
|---|---|
| Target Compound Data | RRT = 3.6 (Propafenone Related Compound G / dimer) |
| Comparator Or Baseline | Comparator set: Related Compound B (RRT 0.8), Impurity D (RRT 2.3), Impurity C (RRT 4.1), Impurity F (RRT 5.3) |
| Quantified Difference | ΔRRT vs. nearest impurity (Impurity C) = 0.5; ΔRRT vs. parent propafenone = 2.6 |
| Conditions | USP Propafenone Hydrochloride Monograph; LC system with L7 column (5 µm, 4.6×150 mm); mobile phase gradient of phosphate buffer pH 2.5 and acetonitrile; UV detection at 220 nm; flow rate 1 mL/min; injection volume 20 µL |
Why This Matters
The unique RRT of 3.6 allows unambiguous chromatographic identification of the dimer impurity in stability-indicating methods, directly supporting ANDA regulatory submissions where misidentification of any specified impurity could trigger a Refuse-to-Receive decision.
- [1] United States Pharmacopeia (USP) 2025. Propafenone Hydrochloride Monograph. Organic Impurities Procedure and Impurity Table 1. View Source
